Comprehensive Physicochemical Profiling and Molecular Characterization of N-[3-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride
Comprehensive Physicochemical Profiling and Molecular Characterization of N-[3-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride
Executive Summary
The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its physicochemical properties. N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride is a highly functionalized synthetic building block and pharmacophore scaffold. Characterized by its piperidine ring, ether linkage, and acetanilide core, this molecule presents a unique combination of basicity, hydrogen-bonding capacity, and conformational flexibility.
This whitepaper provides an in-depth technical guide to the structural elucidation, theoretical physicochemical properties, and the empirical analytical workflows required to characterize this compound. By understanding the causality behind these experimental choices, researchers can de-risk downstream formulation and optimize pharmacokinetic (PK) profiles.
Structural Elucidation & Pharmacophore Mapping
The molecular architecture of N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride is strategically designed to interact with diverse biological targets, particularly within the central nervous system (CNS) and G-protein coupled receptor (GPCR) families.
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Piperidine Ring: Acts as the primary basic center. With a predicted pKa of ~9.5, it remains protonated at physiological pH, enabling critical ionic interactions with aspartate or glutamate residues in receptor binding pockets.
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Ether Linkage: Provides conformational flexibility between the piperidine and phenyl rings, allowing the molecule to adopt multiple binding poses.
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Acetamide Motif: Unlike ester linkages which are highly susceptible to plasma esterases, the acetamide group offers superior metabolic stability while serving as both a hydrogen bond donor (N-H) and acceptor (C=O).
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Hydrochloride Salt: The free base form (C₁₃H₁₈N₂O₂) possesses moderate lipophilicity. Conversion to the hydrochloride salt (C₁₃H₁₉ClN₂O₂) significantly enhances aqueous solubility, a critical parameter for oral bioavailability.
Fig 1. Logical pharmacophore mapping of the compound's structural motifs and their functional roles.
Physicochemical Properties
Accurate[1] is the foundation of rational drug design. Poor solubility or extreme lipophilicity are primary causes of attrition in early drug development. The table below summarizes the theoretical and calculated properties for both the free base and the hydrochloride salt of this compound, derived using standard cheminformatics principles validated against isomeric analogs like N-[3-(4-Piperidinyloxy)phenyl]acetamide [2].
Table 1: Quantitative Physicochemical Profile
| Parameter | Free Base | Hydrochloride Salt | Implications for Development |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₉ClN₂O₂ | Determines isotopic mass for MS. |
| Molecular Weight | 234.29 g/mol | 270.76 g/mol | Low MW (<500) favors high membrane permeability. |
| Hydrogen Bond Donors | 2 (Piperidine NH, Amide NH) | 3 (Protonated NH₂⁺, Amide NH) | Complies with Lipinski's Rule of 5 (≤5). |
| Hydrogen Bond Acceptors | 3 (Ether O, Amide O, Amide N) | 3 | Complies with Lipinski's Rule of 5 (≤10). |
| Topological Polar Surface Area | ~50.3 Ų | ~50.3 Ų | TPSA < 90 Ų strongly predicts blood-brain barrier (BBB) penetration. |
| Predicted LogP | 1.8 - 2.2 | < 0.5 (pH dependent) | Optimal balance of aqueous solubility and lipid permeability. |
| Predicted pKa | 9.5 (Basic amine) | N/A | Dictates the pH-solubility profile across the GI tract. |
Analytical Characterization Protocols
To establish a self-validating analytical package, researchers must employ orthogonal techniques. The following step-by-step methodologies are designed not just to generate data, but to inherently verify their own accuracy.
Fig 2. Step-by-step experimental workflow for the comprehensive physicochemical characterization.
Protocol A: High-Resolution LC-MS/MS for Purity and Mass Confirmation
Causality: Because the compound contains a basic piperidine nitrogen, electrospray ionization in positive mode (ESI+) is highly efficient. We utilize an acidic mobile phase to ensure the amine remains fully protonated, preventing peak tailing and maximizing the [M+H]⁺ signal.
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Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase.
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Chromatographic Conditions:
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Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
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Mass Spectrometry: Operate in ESI+ mode. Target the precursor ion at m/z 235.14 ([M+H]⁺ for the free base).
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Self-Validation Check: Monitor the UV trace at 254 nm (absorbing phenyl ring). The purity is validated only if the UV peak area is >98% and perfectly co-elutes with the extracted ion chromatogram (XIC) for m/z 235.14.
Protocol B: Thermodynamic Solubility Profiling (pH Gradient)
Causality: The solubility of an ionizable drug dictates its absorption[3]. As an HCl salt, this compound will exhibit high solubility in the acidic stomach (pH 1.2). However, as it enters the neutral intestine (pH 7.4), the equilibrium shifts toward the less soluble free base, risking precipitation.
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Buffer Preparation: Prepare standard USP buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
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Incubation: Add excess solid compound (~10 mg) to 1 mL of each buffer in glass vials. Cap and agitate on a rotary shaker at 37°C for 24 hours to achieve thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.
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Self-Validation Check (Critical): Recover the residual solid from the pH 7.4 vial, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). Why? If the solid has converted from the HCl salt to the free base polymorph, the reported solubility must be explicitly defined as the solubility of the free base, not the salt. Failure to verify the solid state invalidates the solubility data.
Implications in Drug Development
The physicochemical profile of N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride makes it an exceptional candidate for neuropharmacological applications. Its TPSA (~50.3 Ų) and LogP (~2.0) sit squarely within the "sweet spot" for blood-brain barrier permeation. Furthermore, the strategic placement of the ether oxygen at the 3-position of the piperidine ring introduces a chiral center (if not synthesized as a racemate), offering developers the opportunity to explore stereospecific target engagement.
By strictly adhering to the characterization protocols outlined above, analytical scientists can ensure that any downstream formulation—whether a simple oral solution for murine models or a solid oral dosage form for clinical trials—is built upon a foundation of unassailable, self-validated physicochemical data.
References
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Pion Inc. "Physicochemical Characterization | Pion, Inc." Pion Inc. Solutions, 2023. Available at:[Link]
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Creative Bioarray. "Physicochemical Characterization Assays." Creative Bioarray Services, 2023. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide." PubChem, 2023. Available at:[Link]
